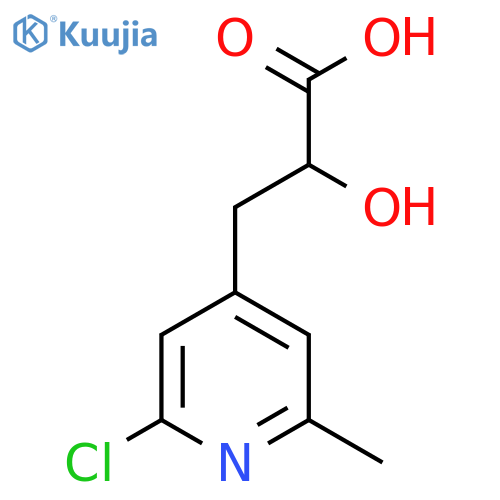Cas no 2229089-53-4 (3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acid)

2229089-53-4 structure
商品名:3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acid
3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acid
- EN300-1995375
- 2229089-53-4
-
- インチ: 1S/C9H10ClNO3/c1-5-2-6(4-8(10)11-5)3-7(12)9(13)14/h2,4,7,12H,3H2,1H3,(H,13,14)
- InChIKey: SLLFSHZCTKLOLQ-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=CC(C)=N1)CC(C(=O)O)O
計算された属性
- せいみつぶんしりょう: 215.0349209g/mol
- どういたいしつりょう: 215.0349209g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1995375-10.0g |
3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acid |
2229089-53-4 | 10g |
$5405.0 | 2023-05-31 | ||
| Enamine | EN300-1995375-1g |
3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acid |
2229089-53-4 | 1g |
$1256.0 | 2023-09-16 | ||
| Enamine | EN300-1995375-5.0g |
3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acid |
2229089-53-4 | 5g |
$3645.0 | 2023-05-31 | ||
| Enamine | EN300-1995375-0.05g |
3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acid |
2229089-53-4 | 0.05g |
$1056.0 | 2023-09-16 | ||
| Enamine | EN300-1995375-0.25g |
3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acid |
2229089-53-4 | 0.25g |
$1156.0 | 2023-09-16 | ||
| Enamine | EN300-1995375-1.0g |
3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acid |
2229089-53-4 | 1g |
$1256.0 | 2023-05-31 | ||
| Enamine | EN300-1995375-2.5g |
3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acid |
2229089-53-4 | 2.5g |
$2464.0 | 2023-09-16 | ||
| Enamine | EN300-1995375-10g |
3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acid |
2229089-53-4 | 10g |
$5405.0 | 2023-09-16 | ||
| Enamine | EN300-1995375-5g |
3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acid |
2229089-53-4 | 5g |
$3645.0 | 2023-09-16 | ||
| Enamine | EN300-1995375-0.1g |
3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acid |
2229089-53-4 | 0.1g |
$1106.0 | 2023-09-16 |
3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acid 関連文献
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
2229089-53-4 (3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acid) 関連製品
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
